molecular formula C13H15ClO3S B3023939 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid CAS No. 951889-94-4

6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid

Cat. No. B3023939
CAS RN: 951889-94-4
M. Wt: 286.77 g/mol
InChI Key: WGDRSBJOERECRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of 6-arylidene cyclohexanone derivatives, the reaction of 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate produced a series of compounds, including oximes . The structure of these compounds was elucidated using high-resolution proton nuclear magnetic resonance spectroscopy and confirmed by X-ray analysis. This method demonstrates the intricacies involved in the synthesis of cyclohexanone derivatives, which could be related to the synthesis of 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid.

Molecular Structure Analysis

The molecular structure of organic compounds is critical in determining their chemical behavior and interaction with biological systems. X-ray crystallography is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule. For instance, the crystal structures of certain aliphatic acids were determined, revealing the hydrogen-bond networks within these structures . This type of analysis is essential for understanding the molecular structure of this compound and how it might interact with its environment or biological targets.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can be highly specific and lead to a variety of products depending on the conditions and reagents used. For example, the regioselective chlorination of a methyl group in a hexanoic acid derivative was achieved using sulfuryl chloride in methylene chloride . This type of selective chlorination could be relevant to the chemical reactions that this compound might undergo, such as further functionalization or incorporation into larger molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. Gas chromatographic methods have been developed to measure related compounds in biological fluids, indicating their stability and suitability for biological studies . These methods also provide insights into the compound's behavior in biological systems, which could be extrapolated to understand the properties of this compound.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

Phenoxy herbicides, which may share some structural similarities with 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid, have been extensively studied for their sorption behavior in environmental matrices. Werner et al. (2012) reviewed experiments on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and related herbicides to soil, organic matter, and minerals. They found that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, suggesting potential environmental persistence and behavior mechanisms for similarly structured compounds (Werner, Garratt, & Pigott, 2012).

Antioxidant Activity and Therapeutic Potential

Compounds structurally related to this compound, such as chlorogenic acid (CGA), have been recognized for their antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties. Naveed et al. (2018) highlighted CGA's roles in modulating lipid metabolism and glucose, suggesting a wide range of potential therapeutic applications for compounds with antioxidant properties (Naveed et al., 2018).

Analytical Methods for Determining Antioxidant Activity

The development of analytical methods for assessing the antioxidant activity of compounds, including those similar to this compound, is critical for understanding their potential applications. Munteanu and Apetrei (2021) provided a comprehensive review of tests used to determine antioxidant activity, indicating the significance of these methods in evaluating the potential of compounds for various applications (Munteanu & Apetrei, 2021).

properties

IUPAC Name

6-(2-chloro-4-methylsulfanylphenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3S/c1-18-9-6-7-10(11(14)8-9)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDRSBJOERECRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232623
Record name 2-Chloro-4-(methylthio)-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951889-94-4
Record name 2-Chloro-4-(methylthio)-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(methylthio)-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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